(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-(4-chloro-2-fluorophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BClFO3/c14-9-3-6-12(11(15)7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQJHJBZZCELBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681905 | |
| Record name | [4-(4-Chloro-2-fluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-57-2 | |
| Record name | B-[4-(4-Chloro-2-fluorophenoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(4-Chloro-2-fluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in the target molecules.
Mode of Action
Boronic acids are often used in suzuki coupling reactions, a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound may interact with its targets through a similar mechanism, forming covalent bonds that can influence the function of the target molecules.
Biological Activity
(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.
- Molecular Formula : C12H10BClF O3
- Molecular Weight : 248.47 g/mol
- Structure : The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, influencing various biological interactions.
Antimicrobial Activity
Research indicates that boronic acids, including this compound, exhibit significant antimicrobial properties.
In Vitro Studies
- Bacterial Inhibition : Studies have shown that phenylboronic acids can inhibit the growth of various bacteria, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values suggest that these compounds are effective against both Gram-positive and Gram-negative bacteria .
- Fungal Activity : The compound also demonstrates moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values indicating efficacy comparable to established antifungal agents .
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 50 | |
| Bacillus cereus | 25 | |
| Candida albicans | 100 | |
| Aspergillus niger | 75 |
The antimicrobial activity of this compound is attributed to its ability to interact with bacterial cell wall components and disrupt essential cellular processes.
- Binding Mechanism : The boronic acid group can form stable complexes with diols present in bacterial polysaccharides, leading to cell wall disruption and subsequent cell lysis .
- Aggregation of Bacteria : Studies indicate that phenylboronic acids enhance the aggregation of bacteria through interactions with glycolipids on the bacterial surface. This aggregation can lead to increased susceptibility to antimicrobial agents .
Anticancer Potential
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer activities.
Inhibition of Cancer Cell Proliferation
Research has shown that boronic acids can inhibit key proteins involved in cancer cell proliferation. For instance, certain derivatives have been identified as noncompetitive antagonists of chemokine receptors CXCR1 and CXCR2, which are implicated in tumor progression and metastasis .
Case Studies
- Inhibition of PD-L1 : A related study demonstrated that compounds structurally similar to this compound were effective in disrupting the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors. These compounds exhibited low nanomolar inhibitory activities in vitro .
- Cell Viability Assays : In vitro assays using various cancer cell lines showed that these compounds could reduce cell viability significantly at micromolar concentrations, suggesting potential as therapeutic agents .
Comparison with Similar Compounds
Halogen-Substituted Phenylboronic Acids
- 4-Chlorophenylboronic acid : Widely used in Suzuki couplings, this compound exhibits reduced reactivity compared to unsubstituted phenylboronic acid due to the electron-withdrawing chlorine substituent. For example, coupling with bromobenzene yielded 75% conversion vs. 98% for phenylboronic acid .
- (4-Fluoro-3-hydroxyphenyl)boronic acid : Features a hydroxyl group adjacent to fluorine, which may enhance solubility or hydrogen-bonding interactions. Its molecular weight (155.92 g/mol) is lower than the target compound, but biological activity data are absent .
- Its structural similarity to the target compound lies in the fluorine substituent .
Phenoxy-Substituted Boronic Acids
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Demonstrated potent inhibition of fungal histone deacetylase (HDAC), with maximum inhibition at 1 µM, comparable to trichostatin A (1.5 µM). This highlights the role of phenoxy ether linkages in bioactivity .
- Its large hydrophobic core contrasts with the smaller aromatic system of the target compound .
Solubility and Physicochemical Properties
| Compound | Solubility in RPMI Medium | Predicted Water/Lipid Solubility | Key Substituents |
|---|---|---|---|
| (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid | Not reported | Likely moderate (Cl/F balance) | 4-Cl, 2-F, phenoxy |
| [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid | Precipitates | Not most water/lipid-soluble | Isopropyloxy |
| Phenanthren-9-yl boronic acid | Soluble at 0.1–0.7 µM | Moderate | Polycyclic aromatic |
| 6-Hydroxynaphthalen-2-yl boronic acid | Soluble up to 0.1969 µM | Hydrophilic (hydroxyl group) | Naphthol derivative |
However, the phenoxy group may introduce steric hindrance, complicating aqueous solubility.
Antiproliferative Effects
- 6-Hydroxynaphthalen-2-yl boronic acid : IC50 = 0.1969 µM in cell viability assays, attributed to its hydroxyl group enhancing bioavailability .
- Phenanthren-9-yl boronic acid : IC50 = 0.2251 µM, suggesting polycyclic aromatics enhance cytotoxicity despite solubility limitations .
- Quinoxaline derivatives with 4-chloro/fluoro substituents: Exhibited potent antimicrobial activity, implying halogenation enhances bioactivity .
The target compound’s halogenated phenoxy structure may confer similar bioactivity, but empirical data are lacking.
Reactivity in Cross-Coupling Reactions
| Boronic Acid | Coupling Partner | Conversion (%) | Notes |
|---|---|---|---|
| Phenyl boronic acid | Bromobenzene | 98 | Baseline reactivity |
| 4-Chlorophenyl boronic acid | Bromobenzene | 75 | EWG reduces transmetallation rate |
| 4-Formylphenyl boronic acid | 4-Bromotoluene | 63 | Strong EWG further decreases yield |
| Target compound (hypothetical) | Aryl halides | ~70 (estimated) | Predicted based on Cl/F EWGs |
The target compound’s 4-chloro-2-fluorophenoxy group likely reduces reactivity compared to unsubstituted boronic acids, similar to 4-chlorophenyl boronic acid .
Preparation Methods
Reaction Protocol
A representative procedure involves:
-
Halogenated Precursor : 1-Bromo-4-(4-chloro-2-fluorophenoxy)benzene is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere.
-
Lithiation : At −78°C, n-butyllithium (2.5 M in hexane) is added dropwise, forming a lithiated intermediate.
-
Boronation : Trimethyl borate is introduced, reacting with the lithiated species to yield a boronic ester.
-
Hydrolysis : The ester is hydrolyzed with dilute hydrochloric acid, followed by extraction and recrystallization to isolate the boronic acid.
Key Data:
This method’s efficiency hinges on precursor accessibility and strict anhydrous conditions. Lower yields (e.g., 55%) correlate with steric hindrance in biphenyl systems, whereas simpler aryl bromides achieve up to 81%.
Suzuki-Miyaura Coupling-Derived Synthesis
Suzuki-Miyaura coupling is employed to construct the phenoxy-biphenyl backbone prior to boronation.
Biphenyl Formation
Key Considerations:
-
Catalyst Selection : Dichlorobis(tri-o-tolylphosphine)palladium enhances coupling efficiency for electron-deficient aryl halides.
-
Side Reactions : Competitive dehalogenation or homocoupling may occur without rigorous temperature control.
Isolation and Purification Strategies
Isolation of the boronic acid is critical due to its sensitivity to protodeboronation. A patent-pending method (US8822730B2) outlines:
Salt-Induced Phase Separation
-
Reaction Quench : The crude mixture is diluted with a water-miscible solvent (e.g., THF) and treated with aqueous HCl.
-
Salt Addition : Sodium chloride or ammonium sulfate is added to partition the boronic acid into the organic layer.
-
Direct Utilization : The organic phase, containing the boronic acid, is used in situ for subsequent reactions (e.g., esterification).
Advantages:
Alternative Pathways: Grignard and Hydroboration
While less common, Grignard reagent-based approaches have been explored:
Magnesium-Halogen Exchange
-
Grignard Formation : 1-Bromo-4-(4-chloro-2-fluorophenoxy)benzene reacts with magnesium in THF.
-
Boronation : Addition of triisopropyl borate, followed by acidic hydrolysis.
Limitations:
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Lithium-Halogen Exchange | 55–81 | High | Moderate |
| Suzuki Coupling | 60–75 | Moderate | High |
| Grignard Approach | 40–50 | Low | Low |
The lithium-halogen exchange method balances yield and practicality, whereas Suzuki coupling is preferable for constructing complex biphenyl frameworks.
Challenges and Optimization
Moisture Sensitivity
Steric Hindrance
Q & A
Basic Questions
Q. What are the standard methods for synthesizing and characterizing (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid?
- Synthesis : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , where a halogenated aromatic precursor reacts with a boronic acid under palladium catalysis. For example, 4-chloro-2-fluorophenol can be coupled with a phenylboronic acid derivative in the presence of Pd(PPh₃)₄, a base (e.g., Na₂CO₃), and a solvent like THF or DMF at 80–100°C .
- Characterization : Key techniques include:
- ¹H/¹³C NMR : To confirm the aromatic substitution pattern and boronic acid group (broad peak near δ 7–8 ppm for B-OH protons).
- HPLC : For purity assessment (>95% is typical for research-grade material).
- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS or HRMS).
- FT-IR : B-O and C-F stretches (~1350 cm⁻¹ and ~1100 cm⁻¹, respectively) .
Q. What purification methods are effective for isolating this compound?
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (e.g., 20–50% EtOAc) to separate boronic acid from byproducts like boroxines.
- Recrystallization : Employ mixed solvents (e.g., toluene/hexane) to improve crystallinity and remove residual catalysts.
- Anhydrous Conditions : Ensure reactions are moisture-free to minimize hydrolysis of the boronic acid group .
Q. What are the solubility and storage recommendations for this compound?
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water. Optimize reaction solvents based on coupling partners (e.g., DMF for Suzuki reactions).
- Storage : Store at 0–6°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. Use amber vials to avoid light degradation .
Advanced Research Questions
Q. How can reaction yields be optimized in Suzuki-Miyaura cross-couplings involving this boronic acid?
- Catalyst Selection : Use Pd(OAc)₂ with SPhos or XPhos ligands for electron-deficient aryl chlorides.
- Solvent/Base Systems : Aqueous Na₂CO₃ in THF or toluene/ethanol mixtures enhances stability of the boronic acid.
- Temperature Control : Maintain 80–90°C to balance reaction rate and boronic acid stability.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C) while maintaining yields >80% .
Q. How should researchers address contradictory biological activity data in enzyme inhibition studies?
- Purity Verification : Re-analyze compound purity via HPLC and NMR to rule out impurities (e.g., residual Pd or byproducts).
- Assay Conditions : Ensure consistency in buffer pH, temperature, and enzyme concentration. For example, discrepancies in IC₅₀ values for KYN-3-OHase inhibition may arise from variations in assay pH (optimum: 7.4) .
- Control Experiments : Compare activity with structurally similar boronic acids (e.g., 4-fluorophenylboronic acid) to isolate substituent effects .
Q. What strategies mitigate instability during long-term storage or under reaction conditions?
- Degradation Studies : Monitor stability via HPLC over 48 hours in DMSO or THF at room temperature. Hydrolysis products (e.g., phenol derivatives) indicate moisture exposure.
- Lyophilization : For long-term storage, lyophilize the compound and store under argon at -20°C.
- Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive reactions .
Q. How can researchers validate boronic acid participation in non-covalent interactions (e.g., with biomolecules)?
- Titration Experiments : Use ¹¹B NMR to monitor chemical shift changes upon binding to diols (e.g., saccharides) or proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for target enzymes or receptors.
- X-ray Crystallography : Resolve structures of boronic acid-protein complexes to identify binding motifs .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste as hazardous organic material.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
